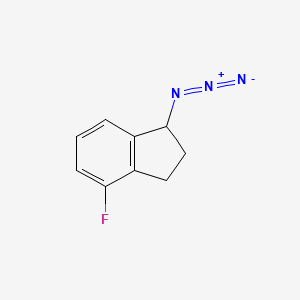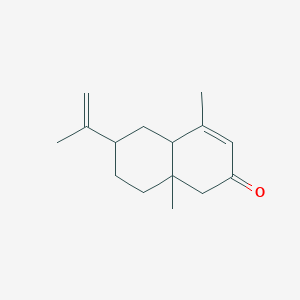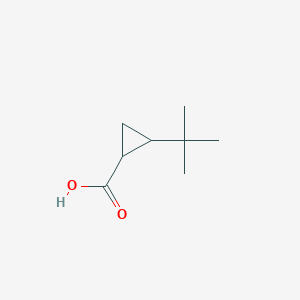
2-Tert-butylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a cyclopropane derivative, characterized by a tert-butyl group attached to the cyclopropane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of tert-butyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Tert-butylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the tert-butyl group, making it less sterically hindered.
2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness: 2-Tert-butylcyclopropane-1-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and interactions with other molecules. This structural feature can be advantageous in designing compounds with specific properties and functions.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-tert-butylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) |
InChI Key |
JFJVSZSPJXVIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


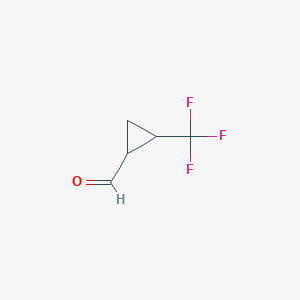
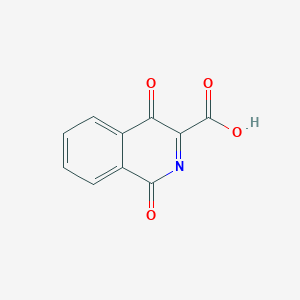
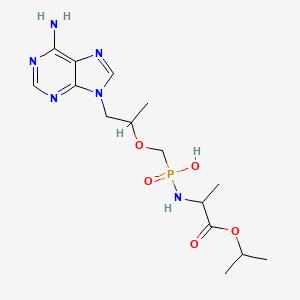
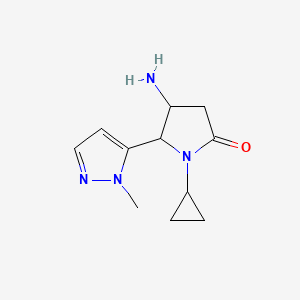
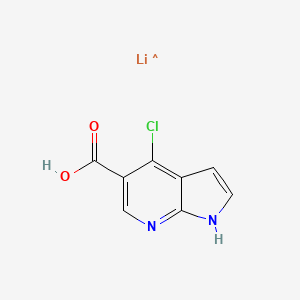
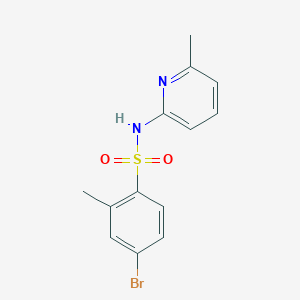
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
